1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-piperidin-4-ylamine
Overview
Description
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For example, a series of C5-substituted analogues of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine have been prepared by the directed lithiation-alkylation (and acylation) of its N-tert-butylformamidinyl derivative followed by formamidine solvolysis .Molecular Structure Analysis
The molecular structure of related compounds, such as 5H-Dibenzo[a,d]cyclohepten-5-ol, 10,11-dihydro-, has been analyzed and reported . The structure can be viewed using computational tools .Chemical Reactions Analysis
The chemical reactions involving this class of compounds are complex and can involve multiple steps. For example, the synthesis of related compounds involves directed lithiation-alkylation and acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been reported. For example, the molecular weight of 5H-Dibenzo[a,d]cyclohepten-5-ol, 10,11-dihydro- is 210.2711 .Scientific Research Applications
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5H-Dibenzo[a,d]cyclohepten-5-ol, 10,11-dihydro-
- Scientific Field : Chemistry
- Application Summary : This compound is used in chemical research and has a molecular weight of 210.2711 .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The outcomes of its use are not specified in the source .
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1-(10,11-DIHYDRO-5H-DIBENZO(A,D)CYCLOHEPTEN-5-YL)-2-METHYLISOINDOLINE
- Scientific Field : Chemistry
- Application Summary : This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The outcomes of its use are not specified in the source .
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Facile synthesis of the acid-labile peptide amide linker containing the 10, 11-dihydro-5 H -dibenzo [ a, d] cyclohepten-5-yl group
- Scientific Field : Peptide Science
- Application Summary : This compound is used in the synthesis of an acid-labile peptide amide linker .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The outcomes of its use are not specified in the source .
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10,11-Dihydro-5H-dibenzo[a, d]cycloheptene
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used in the synthesis of analgesic-active N-alkyl-10-hydroxy-10, 5- (iminomethano)-5H, 10H-and-10-hydroxy-10, 5- (iminomethano)-5H, 10H-dibenzo [a, d] cyclohepten-11-one derivatives .
- Methods of Application : The synthesis involves an oxidative transannular reaction-lithium aluminium hydride reduction and the transannular reaction-hydrolysis .
- Results or Outcomes : The outcomes of its use are not specified in the source .
- 5H-Dibenzo[a,d]cyclohepten-5-one, 10,11-dihydro-
- 5H-Dibenzo[a,d]cyclohepten-5-one, 10,11-dihydro-
properties
IUPAC Name |
1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2/c21-17-11-13-22(14-12-17)20-18-7-3-1-5-15(18)9-10-16-6-2-4-8-19(16)20/h1-8,17,20H,9-14,21H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKPZELNQHQNDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2C3=CC=CC=C3CCC4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-piperidin-4-ylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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